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Cat. No.: B108370

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
building block, (S)-(Tetrahydrofuran-2-yl)methanol. The information presented herein is
essential for the characterization and quality control of this important intermediate in
pharmaceutical synthesis. This document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analytical techniques.

Chemical Structure and Properties

(S)-(Tetrahydrofuran-2-yl)methanol is a heterocyclic compound featuring a saturated five-
membered tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group. Its
chemical formula is CsH100:2 and it has a molecular weight of 102.13 g/mol .[1] The
stereochemistry at the C2 position is crucial for its application in the synthesis of
enantiomerically pure pharmaceuticals.

Spectroscopic Data

The following sections present the key spectroscopic data for (S)-(Tetrahydrofuran-2-
yl)methanol, which are critical for its structural confirmation and purity assessment. Note that
for NMR and IR spectroscopy, the data for the racemic mixture (tetrahydrofurfuryl alcohol) is
identical to that of the pure (S)-enantiomer in a non-chiral environment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity
of the hydrogen atoms in the molecule.

Chemical Shift (8) Coupling Constant

o Multiplicity (3) Hz Assignment
1.50 - 1.65 m H-4

1.80-2.05 m H-3, H-4'

3.40 - 3.55 m H-5, H-1'

3.70-3.85 m H-5'

3.90 - 4.05 m H-2

~2.5 (variable) brs OH

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration,
solvent, and temperature.

13C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.
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Chemical Shift (8) ppm Assighment
25.8 C-4
28.5 C-3
65.8 C-I
68.4 C-5
78.9 C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The spectrum for tetrahydrofurfuryl alcohol shows the

following key absorption bands.[2][3]

Functional Group

Wavenumber (cm~?) Intensity .
Assignment
3350 (broad) Strong O-H stretch (alcohol)
2970, 2870 Medium-Strong C-H stretch (aliphatic)
1060 Strong C-0 stretch (ether and alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The electron ionization (El) mass spectrum of
tetrahydrofurfuryl alcohol exhibits the following significant peaks.[3][4][5][6]
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miz Relative Intensity (%) Assighment

102 ~5 [M]* (Molecular lon)
71 100 [M - CH20H]*

43 ~60 [C3H7]* or [CH3COJ*
41 ~35 [C3Hs]*

31 ~20 [CH20H]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described above.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of the (S)-(Tetrahydrofuran-2-yl)methanol sample.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, D20,
or DMSO-ds) in a clean, dry vial.

e Transfer the solution into a standard 5 mm NMR tube.
Data Acquisition:

e Record the *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

e For 1H NMR, acquire at least 16 scans. For 13C NMR, a larger number of scans (e.g., 1024 or

more) is typically required to achieve a good signal-to-noise ratio.

» Process the acquired data using appropriate software, including Fourier transformation,
phase correction, and baseline correction.
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» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (Neat Liquid):

e Place one to two drops of the liquid (S)-(Tetrahydrofuran-2-yl)methanol sample onto the
surface of a salt plate (e.g., NaCl or KBr).

e Place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

Record a background spectrum of the empty spectrometer.

Place the prepared salt plate assembly in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm~1.

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of (S)-(Tetrahydrofuran-2-yl)methanol in a volatile organic solvent
(e.g., methanol or acetonitrile) at a concentration of approximately 1 pg/mL to 10 pg/mL.

Data Acquisition (Electron lonization - Mass Spectrometry):

 Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS)
for separation and purification before ionization.

 In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV) to generate positively charged ions.
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e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

e Adetector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (S)-
(Tetrahydrofuran-2-yl)methanol using the spectroscopic techniques discussed.

Spectroscopic Analysis of (S)-(Tetrahydrofuran-2-yl)methanol

Spectroscopic Techniques

NMR Spectroscopy
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Caption: Workflow for structural elucidation using spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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